(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected
CAS No.: 1209467-60-6
Cat. No.: VC4206371
Molecular Formula: C13H17NO5S
Molecular Weight: 299.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209467-60-6 |
|---|---|
| Molecular Formula | C13H17NO5S |
| Molecular Weight | 299.34 |
| IUPAC Name | tert-butyl (4R)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |
| Standard InChI Key | MRPGVSFPIVVEKD-NSHDSACASA-N |
| SMILES | CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound belongs to the oxathiazolidine family, characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms. Key structural features include:
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Sulfone group: The 2,2-dioxido moiety indicates a sulfone functional group at the sulfur atom.
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Chiral center: The (4R) configuration denotes a stereogenic center at the fourth position of the ring.
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N-Boc protection: A tert-butoxycarbonyl (Boc) group protects the nitrogen, enhancing stability during synthetic manipulations .
Table 1: Key Physicochemical Properties
Spectral Characterization
While direct spectral data for this compound is limited in publicly available literature, analogous oxathiazolidines exhibit:
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IR: Strong absorption bands near 1300–1150 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (C=O of Boc group) .
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NMR: Distinct signals for the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~7.2–7.5 ppm) .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via cyclization strategies involving sulfamidate intermediates. A generalized approach includes:
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Formation of cyclic sulfamidates: Reaction of N-Boc-protected aminols with sulfuryl chloride (SO₂Cl₂) or related reagents .
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Oxidation: Conversion of thiolane intermediates to sulfones using oxidizing agents like m-CPBA .
Table 2: Comparative Synthetic Methodologies
| Method | Key Reagents | Yield | Reference |
|---|---|---|---|
| Cyclization of β-amino alcohols | SO₂Cl₂, Boc₂O | 60–75% | |
| Gold-catalyzed ring-opening | AuCl₃, propargyl sulfonamides | 82% |
Reactivity Profile
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Ring-opening reactions: The sulfone group facilitates nucleophilic attack, enabling conversion to piperazines or tetrahydropyrazines under basic conditions .
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Deprotection: The Boc group is cleaved with acids (e.g., TFA) to yield free amines for further functionalization .
Applications in Organic Synthesis
Peptide Research
The compound serves as a chiral building block for:
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Constrained peptidomimetics: Its rigid structure mimics peptide turn motifs, enhancing metabolic stability .
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Ionic liquid crystals: Functionalization with long alkyl chains yields mesogenic materials for optoelectronic applications .
Medicinal Chemistry
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Scaffold diversification: Gold-catalyzed cyclizations generate lead-like piperazine libraries for drug discovery .
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Antimicrobial agents: Analogous oxathiazolidines show activity against Gram-positive bacteria .
Table 3: Biological Activity of Related Compounds
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